molecular formula C9H7Cl2N5 B14056543 6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 57381-54-1

6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14056543
CAS No.: 57381-54-1
M. Wt: 256.09 g/mol
InChI Key: CNFVXVXMPQRBIC-UHFFFAOYSA-N
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Description

6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a triazine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,6-dichloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and other strong reducers.

Major Products Formed

    Substitution Reactions: The major products are substituted triazine derivatives.

    Oxidation Reactions: The major products are oxidized triazine derivatives.

    Reduction Reactions: The major products are reduced triazine derivatives.

Scientific Research Applications

6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenyl isothiocyanate
  • 2,6-Dichlorophenyl acetonitrile
  • 2,6-Dichlorophenyl cyanoxime

Uniqueness

6-(2,6-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts distinctive chemical and physical properties. This makes it a valuable compound for various scientific research applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.

Properties

CAS No.

57381-54-1

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

6-(2,6-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-4-2-1-3-5(11)6(4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)

InChI Key

CNFVXVXMPQRBIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

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